2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate
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Overview
Description
2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate: is a chemical compound with the molecular formula C₆H₄ClF₅O₂ and a molecular weight of 238.54 g/mol . It is also known by its synonym 2-Propenoic acid, 2-chloro-, 2,2,3,3,3-pentafluoropropyl ester . This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,3-pentafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The double bond in the propenoate group allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, can react with the chlorine atom.
Catalysts: Acidic or basic catalysts can facilitate addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: The addition of hydrogen or halogens across the double bond results in saturated compounds.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the production of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology:
Bioconjugation: The compound’s reactive groups allow it to be used in bioconjugation techniques for labeling biomolecules.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl chloroformate
- 2,2,3,3,3-Pentafluoropropyl 2-fluoroacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate provides a unique combination of reactivity and stability compared to its analogs.
- Reactivity: The compound’s reactivity towards nucleophiles and electrophiles is enhanced due to the electron-withdrawing effects of the fluorine atoms, making it more versatile in chemical synthesis .
Properties
CAS No. |
74359-16-3 |
---|---|
Molecular Formula |
C6H4ClF5O2 |
Molecular Weight |
238.54 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C6H4ClF5O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2 |
InChI Key |
GEZVEZDEHWLOMF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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